molecular formula C22H16F3NO3 B11497469 methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate

methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11497469
M. Wt: 399.4 g/mol
InChI Key: SECFRAVOAJKANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-(trifluoromethyl)benzaldehyde with 2-methyl-1H-indole-3-carboxylic acid under acidic conditions to form the indeno[1,2-b]pyridine core. This intermediate is then subjected to esterification with methanol in the presence of a strong acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors to regulate gene expression .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with antiviral properties.

Uniqueness

Methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with target molecules .

Properties

Molecular Formula

C22H16F3NO3

Molecular Weight

399.4 g/mol

IUPAC Name

methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C22H16F3NO3/c1-11-16(21(28)29-2)17(12-7-9-13(10-8-12)22(23,24)25)18-19(26-11)14-5-3-4-6-15(14)20(18)27/h3-10,17,26H,1-2H3

InChI Key

SECFRAVOAJKANB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.